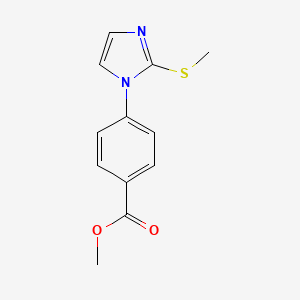

![molecular formula C16H22ClN5O2S B2970210 2-(1,3-二甲基-1H-吡唑-5-甲酰氨基)-6-乙基-4,5,6,7-四氢噻吩并[2,3-c]吡啶-3-甲酰胺盐酸盐 CAS No. 1185080-56-1](/img/structure/B2970210.png)

2-(1,3-二甲基-1H-吡唑-5-甲酰氨基)-6-乙基-4,5,6,7-四氢噻吩并[2,3-c]吡啶-3-甲酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of 1H-pyrazole-5-carboxamide . Pyrazole derivatives have been the focus of increasing interest over the past decades because of their low toxicity and high bioactivity . They are often incorporated as a core structure into pesticide molecules for the purpose of improving bioactivity .

Synthesis Analysis

The synthesis of similar compounds involves a series of reactions. For instance, the synthesis of 1H-pyrazole-5-carboxamide derivatives involves a condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . The resulting compounds were characterized by 1H NMR, mass spectrometry, and elemental analysis .Molecular Structure Analysis

The molecular structure of similar compounds was characterized by 1H NMR, mass spectrometry, and elemental analysis . The pyrazole ring plays an important role in drug design . In particular, 1H-pyrazole-5-carboxamide derivatives have been the focus of increasing interest over the past decades because of their low toxicity and high bioactivity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include condensation reactions and reactions with thionyl chloride . The resulting compounds were characterized by 1H NMR, mass spectrometry, and elemental analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were characterized by 1H NMR, mass spectrometry, and elemental analysis . Most target compounds were obtained in overall yields in the range of 30–50% .科学研究应用

Organic Synthesis

Pyrazole derivatives, such as the one , are often used as starting materials for the preparation of more complex heterocyclic systems . They exhibit tautomerism, which may influence their reactivity and impact the synthetic strategies where pyrazoles take part .

Medicinal Chemistry

Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are known to exhibit a wide spectrum of biological properties and are often used as pharmacophores in various therapeutic areas .

Agrochemistry

In the field of agrochemistry, pyrazole derivatives are used in the synthesis of various pesticides and herbicides .

Coordination Chemistry

Pyrazoles are also used in coordination chemistry due to their ability to act as ligands and form complexes with various metals .

Organometallic Chemistry

In organometallic chemistry, pyrazoles can be used to synthesize organometallic compounds, which have applications in catalysis, materials science, and pharmaceuticals .

Biological Studies

The compound could potentially be used in biological studies. For example, similar compounds have been tested for DNA binding and in vitro antimicrobial activity .

作用机制

Target of action

The compound contains a pyrazole moiety, which is a versatile scaffold in medicinal chemistry and is often used as a starting material for the preparation of more complex heterocyclic systems . Pyrazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . Therefore, the target of action could be one or more of these biological systems, depending on the specific substitutions and overall structure of the compound.

安全和危害

While specific safety and hazard information for this compound is not available in the resources, it’s important to note that safety precautions should always be taken while handling chemical compounds. For instance, 1H-Pyrazole-1-carboxamidine hydrochloride, a pyrazole derivative, is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

未来方向

属性

IUPAC Name |

2-[(2,5-dimethylpyrazole-3-carbonyl)amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2S.ClH/c1-4-21-6-5-10-12(8-21)24-16(13(10)14(17)22)18-15(23)11-7-9(2)19-20(11)3;/h7H,4-6,8H2,1-3H3,(H2,17,22)(H,18,23);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWOHCOZGPSQUJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=NN3C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-chlorobenzyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2970131.png)

![N-(4-methoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2970138.png)

![(2-Oxabicyclo[2.1.1]hexan-1-YL)methanamine hcl](/img/structure/B2970143.png)

![N-[2-[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]ethyl]prop-2-enamide](/img/structure/B2970146.png)